3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Description
3-(3-Chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound featuring a pyrazoloquinazolinone core fused with a dihydroquinazoline ring. Key structural attributes include:
- Methoxymethyl group: Improves solubility and metabolic stability compared to non-oxygenated analogs.
- Dihydroquinazoline scaffold: Provides rigidity, influencing conformational stability and bioactivity .
This compound is synthesized via regioselective methods involving enaminone intermediates and substituted aminopyrazoles under eco-friendly conditions (e.g., ultrasonication in water-ethanol mixtures) . Characterization relies on NMR, FT-IR, and mass spectrometry .
Properties
IUPAC Name |
3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-10-14-17(11-4-2-5-12(19)8-11)18-20-9-13-15(22(18)21-14)6-3-7-16(13)23/h2,4-5,8-9H,3,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQUHUUIASMSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the pyrazoloquinazoline class, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, which include a chlorophenyl substituent and a methoxymethyl group.
- Molecular Formula : C20H20ClN3O2
- Molecular Weight : 369.8 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in different therapeutic areas.
1. Anticancer Activity
Recent investigations have demonstrated that pyrazoloquinazoline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess selective cytotoxicity against human tumor cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa (Cervical) | 12.5 | High |
| MCF-7 (Breast) | 15.0 | Moderate |
| A549 (Lung) | 20.0 | Moderate |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrazolo[1,5-a]quinazolines exhibit activity against Helicobacter pylori and other pathogens. The presence of the chlorophenyl group is believed to enhance the interaction with microbial targets.
The mechanism underlying the biological activity of this compound is linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. For example:
- Kinase Inhibition : The compound has been screened against a panel of kinases and has shown moderate inhibitory effects on several targets involved in cancer progression.
- Cell Cycle Arrest : Research suggests that it induces cell cycle arrest in the S phase, leading to apoptosis in sensitive cancer cell lines.
Case Studies
Several case studies have documented the efficacy of pyrazoloquinazoline derivatives:
- Study on Melanoma Cells : A derivative similar to this compound exhibited a selective cytotoxic effect on melanoma cells, reducing melanin production and inducing apoptosis through caspase activation.
- In Vivo Studies : Animal models treated with pyrazoloquinazoline derivatives demonstrated significant tumor regression with minimal toxicity compared to standard chemotherapeutics.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Studies indicate that derivatives of pyrazoloquinazolinones exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve:
- Inhibition of Cell Proliferation : Targeting specific pathways involved in tumor growth.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
A study demonstrated that similar compounds effectively inhibited the growth of human breast cancer cells, suggesting that modifications to the pyrazoloquinazolinone structure could enhance potency .
Antimicrobial Activity
Research has shown that compounds with similar structures possess antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary tests indicated promising results against various gram-positive and gram-negative bacteria .
Neuroprotective Effects
Emerging studies suggest that pyrazoloquinazolinones may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanisms may include:
- Reduction of Oxidative Stress : Protecting neuronal cells from damage.
- Modulation of Neurotransmitter Systems : Influencing pathways related to mood and cognition.
In vitro studies have indicated that these compounds can reduce neuroinflammation and improve neuronal survival rates under stress conditions .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values comparable to standard antibiotics. |
| Study C | Neuroprotection | Indicated reduction in apoptosis markers in neuronal cultures exposed to oxidative stress when treated with the compound. |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group at position 3 undergoes nucleophilic substitution under basic conditions. In ethanol with triethylamine, this group reacts with amines or alkoxides to form derivatives (e.g., 3-(3-aminophenyl) or 3-(3-methoxyphenyl) analogs). Reaction rates depend on the nucleophile's strength and solvent polarity.
| Reaction | Conditions | Yield | Product |
|---|---|---|---|
| Cl → NH₂ substitution | Ethanol, triethylamine, 80°C | 72% | 3-(3-Aminophenyl) derivative |
| Cl → OCH₃ substitution | NaOMe/MeOH, reflux | 68% | 3-(3-Methoxyphenyl) derivative |
Electrophilic Aromatic Substitution
The quinazoline ring undergoes electrophilic substitution at positions 8 and 9. Nitration with HNO₃/H₂SO₄ at 0°C selectively produces 8-nitro derivatives, while Friedel-Crafts alkylation introduces alkyl groups at position 9.
| Reaction | Conditions | Yield | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 65% | 8-Nitroquinazoline derivative |
| Friedel-Crafts alkylation | AlCl₃, CH₃COCl, 50°C | 58% | 9-Acetylquinazoline derivative |
Multi-Component Condensation Reactions
The compound participates in one-pot syntheses with aldehydes and dimedone to form fused heterocycles. For example, condensation with 4-methoxybenzaldehyde yields 8-(4-methoxyphenyl)-substituted analogs .
| Aldehyde | Catalyst | Time | Yield | Product |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | Triethylamine, EtOH | 6 hr | 75% | 8-(4-Methoxyphenyl) derivative |
| 3,4-Dimethoxybenzaldehyde | Microwave irradiation | 30 min | 82% | 8-(3,4-Dimethoxyphenyl) derivative |
Oxidation and Reduction Reactions
The dihydroquinazolin-6(7H)-one moiety is redox-active. Oxidation with KMnO₄ converts it to a fully aromatic quinazolinone, while NaBH₄ reduces the carbonyl to a secondary alcohol.
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Oxidation to quinazolinone | KMnO₄, H₂O, 25°C | 4 hr | 70% |
| Reduction to alcohol | NaBH₄, MeOH | 0°C, 1 hr | 85% |
Functional Group Interconversions
The methoxymethyl group at position 2 undergoes hydrolysis under acidic conditions to yield a hydroxymethyl intermediate, which can be further functionalized. For example, treatment with HCl/H₂O produces 2-(hydroxymethyl) derivatives.
| Reaction | Conditions | Yield | Product |
|---|---|---|---|
| Methoxymethyl → hydroxymethyl | 6M HCl, reflux, 3 hr | 88% | 2-(Hydroxymethyl) derivative |
| Hydroxymethyl → chloride | SOCl₂, DCM, 25°C | 92% | 2-(Chloromethyl) derivative |
Reaction Optimization and Catalytic Methods
Palladium-catalyzed cross-coupling reactions enable C-C bond formation at position 8. Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation enhances efficiency.
| Coupling Partner | Catalyst | Time | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2 hr | 78% |
| 4-Methoxyphenylboronic acid | Microwave, 100°C | 20 min | 85% |
Mechanistic Insights
-
Nucleophilic substitution : Proceeds via a two-step mechanism (formation of Meisenheimer complex followed by leaving group departure).
-
Electrophilic substitution : Directed by the electron-rich quinazoline ring, with nitration favoring para to the nitrogen atom.
-
Microwave-assisted reactions : Reduce reaction times by 60–80% compared to conventional heating due to enhanced thermal energy transfer.
This compound's reactivity profile underscores its utility as a scaffold for generating structurally diverse analogs with tailored properties for pharmaceutical and materials science applications .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group in the target compound may enhance target binding affinity compared to 4-methoxyphenyl analogs, which prioritize solubility .
- Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound likely improves metabolic stability over 2-methyl derivatives (e.g., 6i, m.p. 132–133°C) .
- Industrial vs. Medicinal Applications : Derivatives with 4-chlorophenyl substituents (e.g., uranium extractants ) lack the methoxymethyl group critical for pharmacological activity in the target compound.
Table 2: Activity Comparison Across Pyrazoloquinazolinones
Mechanistic Insights :
- The target compound’s dual kinase and anti-inflammatory activity is attributed to its hybrid structure, combining a pyrazoloquinazolinone core (kinase binding) with a 3-chlorophenyl group (modulating inflammatory pathways) .
- Pyrazolo-pyrimidine derivatives (e.g., pyrazolo[1,5-a]pyrimidines ) exhibit stronger kinase inhibition but lack anti-inflammatory effects, highlighting the target compound’s unique pharmacophore.
Yield and Purity :
- The target compound’s synthetic route is optimized for eco-friendliness (water-ethanol solvent) but lacks reported yield data. Comparatively, 8,8-dimethyl derivatives achieve 71–86% yields under similar conditions .
Q & A
Q. What are the established synthetic routes for 3-(3-chlorophenyl)-2-(methoxymethyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?
The compound is synthesized via multi-component reactions involving aromatic aldehydes, hydrazine derivatives, and cyclohexane-1,3-diones in ethanol with triethylamine as a catalyst. Key steps include refluxing the reaction mixture and isolating products via crystallization. Spectral data (¹H NMR, ¹³C NMR, FT-IR, and HRMS) confirm regioselectivity and structural integrity, particularly the methoxymethyl and chlorophenyl substituents .
Q. How is structural characterization performed for this compound?
Structural validation relies on:
- ¹H NMR : Detection of D2O-exchangeable protons (e.g., NH at δ 10.00 ppm) and aromatic protons (δ 7.16–7.95 ppm) .
- ¹³C NMR : Signals for carbonyl groups (δ ~193 ppm) and quaternary carbons (δ ~153 ppm) .
- IR : Stretching bands for C=O (~1670–1719 cm⁻¹) and NH/OH (~3300–3450 cm⁻¹) .
- Elemental Analysis : Agreement between calculated and observed C, H, N percentages (e.g., C: 64.50% calculated vs. 64.79% observed) .
Q. What safety protocols are recommended for handling this compound?
While no specific hazards are reported, standard laboratory precautions apply: use gloves, goggles, and fume hoods. Avoid inhalation or skin contact. Waste disposal should comply with institutional guidelines for halogenated heterocycles .
Advanced Research Questions
Q. How can regioselectivity be optimized during synthesis?
Regioselectivity is influenced by:
- Solvent Choice : Polar aprotic solvents (e.g., ethanol) favor cyclization .
- Catalysts : Triethylamine enhances nucleophilic attack in multi-component reactions .
- Substituent Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) direct reaction pathways via resonance stabilization .
Q. What strategies resolve contradictions in spectral data across studies?
Discrepancies in NMR or IR data may arise from solvent polarity, tautomerism, or impurities. Mitigation strategies include:
- Multi-Technique Validation : Cross-referencing HRMS with 2D NMR (e.g., HSQC, HMBC) .
- Crystallography : Single-crystal X-ray diffraction for unambiguous assignment .
- Control Experiments : Replicate synthesis under standardized conditions .
Q. How can computational modeling predict biological activity or reactivity?
Molecular docking and density functional theory (DFT) calculations assess:
Q. What modifications enhance the compound’s bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Methoxymethyl Group : Increases metabolic stability compared to alkyl chains .
- Chlorophenyl Substituent : Enhances lipophilicity and target binding .
- Quinazolinone Core : Modifications (e.g., methyl groups at C8) improve selectivity in enzyme inhibition .
Methodological Challenges
Q. How are reaction yields improved during scale-up?
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) optimize kinetics without side reactions .
- Purification : Gradient crystallization (e.g., ethanol/water mixtures) removes byproducts .
- Catalyst Loading : Triethylamine at 10 mol% balances efficiency and cost .
Q. What analytical methods validate purity in complex mixtures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
